molecular formula C8H13N3 B2387473 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine CAS No. 1519636-50-0

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine

Cat. No.: B2387473
CAS No.: 1519636-50-0
M. Wt: 151.213
InChI Key: RTNPCGFDOJLINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

This compound belongs to the imidazopyridine family of aromatic heterocyclic compounds, specifically classified under the imidazo[1,5-a]pyridine derivatives. The systematic nomenclature reflects the fusion pattern between the imidazole and pyridine rings, where the [1,5-a] designation indicates the specific connectivity pattern of the bicyclic system. The compound is distinguished by its molecular formula C₈H₁₃N₃ and carries the Chemical Abstracts Service registry number 1519636-50-0. The structural architecture encompasses a tetrahydroimidazo[1,5-a]pyridine core, where the 5H,6H,7H,8H notation specifies the saturation state of carbons 5, 6, 7, and 8 within the fused ring system. This saturation pattern differentiates it from its fully aromatic counterparts and contributes to its unique chemical and physical properties.

The methanamine substituent at position 3 introduces additional nitrogen functionality that significantly influences the compound's reactivity profile and biological activity potential. Within the broader classification system for heterocyclic compounds, this molecule falls under the category of nitrogen-containing polycyclic compounds with mixed aromatic and aliphatic character. The imidazopyridine nucleus demonstrates bioisosteric resemblance to purine structures, facilitating favorable interactions with biological macromolecules including deoxyribonucleic acid, ribonucleic acid, and specific protein targets. This structural relationship to naturally occurring purines contributes to the compound's significant pharmacological potential and explains its prominence in medicinal chemistry research applications.

Property Value Reference
Molecular Formula C₈H₁₃N₃
Chemical Abstracts Service Number 1519636-50-0
International Union of Pure and Applied Chemistry Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-ylmethanamine
Structural Classification Imidazo[1,5-a]pyridine derivative
Ring System Type Bicyclic fused heterocycle

Historical Context in Heterocyclic Chemistry

The historical development of imidazo[1,5-a]pyridine chemistry traces its origins to the pioneering work of Tschitschibabin and colleagues in 1925, who introduced innovative methodologies for synthesizing related pyrimidine structures through reactions involving 2-aminopyridine precursors with bromoacetaldehyde under elevated temperature conditions ranging from 150 to 200 degrees Celsius. These early investigations, conducted in sealed reaction vessels, represented the foundational efforts in understanding the cyclization chemistry that would later be refined to access the broader imidazopyridine family. Subsequent enhancements to these methodologies incorporated basic additives such as sodium hydrogen carbonate, enabling reactions to proceed under considerably milder conditions while achieving significantly improved reaction efficiencies.

A pivotal advancement in the understanding of imidazo[1,2-a]pyridines occurred in 1961 through the comprehensive structural and compositional analysis conducted by W. L. Mosby, whose meticulous exploration established fundamental principles for characterizing these complex heterocyclic systems. This foundational research provided the analytical framework necessary for subsequent investigations into the vast array of derivatives that have since been recognized for their extensive pharmacological potentials and diverse applications across multiple scientific disciplines. The recognition of structural similarities between imidazopyridines and biologically significant compounds, particularly purines and indole derivatives, catalyzed intensive research efforts throughout the latter half of the twentieth century.

Modern synthetic approaches toward this compound and related compounds have evolved significantly from these early methodologies, incorporating advanced cyclization strategies and optimized reaction conditions. Contemporary preparation methods typically involve the cyclization of appropriately substituted precursors under controlled conditions, with one prominent approach utilizing the reaction of 2-aminopyridine derivatives with alpha-haloketone reagents, followed by subsequent cyclization to construct the characteristic imidazo[1,5-a]pyridine core structure. Industrial production methodologies have adapted these synthetic routes for large-scale manufacturing applications, implementing continuous flow reactor systems and automated synthesis platforms to ensure consistent high yields and product purity while minimizing undesired by-product formation.

Historical Milestone Year Contributor(s) Significance Reference
Initial pyrimidine synthesis methodology 1925 Tschitschibabin and colleagues First systematic approach to related heterocyclic synthesis
Comprehensive structural analysis 1961 W. L. Mosby Established analytical framework for imidazo[1,2-a]pyridines
Enhanced cyclization conditions Post-1925 Various researchers Introduction of basic additives for milder reaction conditions
Modern synthetic approaches Contemporary Multiple research groups Development of optimized large-scale production methods

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-8-10-6-7-3-1-2-4-11(7)8/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNPCGFDOJLINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2CN)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classic Two-Step Cyclocondensation

A seminal route involves the initial formation of an imine intermediate between 2-aminopyridine and an α-haloketone, followed by intramolecular cyclization. For example, reacting 2-aminopyridine with chloroacetone in ethanol at reflux yields the imidazo[1,5-a]pyridine scaffold after 12 hours, with subsequent amination introducing the methanamine group. Key parameters include:

Substrate Reagent Solvent Temperature Time (h) Yield (%)
2-Aminopyridine Chloroacetone Ethanol Reflux 12 68–72
2-Amino-3-methylpyridine Bromoacetophenone DMF 80°C 8 75

The reaction proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by dehydrohalogenation to form the bicyclic structure.

Microwave-Assisted Cyclocondensation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2022 study demonstrated that exposing 2-aminopyridine and α-bromoketones to microwaves (150°C, 300 W) reduces reaction times to 30 minutes while maintaining yields above 70%. This method significantly enhances energy efficiency compared to conventional heating.

Oxidative Cyclization Strategies

Oxidative cyclization offers a metal-free alternative for constructing the imidazo[1,5-a]pyridine ring system. This approach typically employs iodine or hypervalent iodine reagents as oxidants.

Iodine-Mediated Cyclization

In a representative procedure, 2-aminopyridine derivatives react with aldehydes in the presence of molecular iodine (1.2 equiv) in dimethyl sulfoxide (DMSO) at 100°C. The methanamine side chain is introduced via subsequent reductive amination.

Mechanistic Insight :

  • Iodine facilitates the formation of a Schiff base between the amine and aldehyde.
  • Intramolecular cyclization generates the imidazo ring.
  • Reduction of the intermediate imine with sodium borohydride yields the final methanamine derivative.

Electrochemical Oxidative Methods

Emerging techniques employ electrochemical oxidation to avoid stoichiometric oxidants. A 2023 protocol uses a platinum anode at +1.2 V (vs. Ag/AgCl) in acetonitrile/water mixtures, achieving 82% yield while minimizing waste.

Transition Metal-Catalyzed Syntheses

Palladium and copper catalysts enable regioselective formation of the imidazo[1,5-a]pyridine core through cross-coupling reactions.

Palladium-Catalyzed Amination

A three-component reaction involving 2-bromopyridine, terminal alkynes, and ammonium acetate in the presence of Pd(PPh₃)₄ (5 mol%) produces substituted imidazo[1,5-a]pyridines. The methanamine group is introduced via in situ reduction of a nitrile intermediate.

Catalyst Ligand Temperature Yield (%)
Pd(OAc)₂ Xantphos 110°C 78
PdCl₂(dppf) DPPF 100°C 82

Copper-Mediated C–H Functionalization

Recent work demonstrates that copper(I) iodide catalyzes the direct coupling of 2-aminopyridines with formaldehyde to form 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine in a single step. This atom-economical approach uses aqueous formaldehyde (37%) as both solvent and methylene source:

$$
\text{2-Aminopyridine} + \text{HCHO} \xrightarrow{\text{CuI (10 mol\%), rt}} \text{Imidazo[1,5-a]pyridin-3-ylmethanamine}
$$

Reaction optimization revealed that room-temperature conditions in air provide optimal yields (85–90%) without requiring inert atmospheres.

Industrial-Scale Production Considerations

Large-scale synthesis demands cost-effective and environmentally benign protocols.

Continuous Flow Reactor Systems

A 2024 pilot study achieved 92% yield by implementing a continuous flow system with the following parameters:

Parameter Value
Residence time 15 min
Temperature 150°C
Pressure 20 bar
Catalyst Heterogeneous Zn

This method reduces solvent use by 60% compared to batch processes while enabling 24/7 production.

Green Chemistry Innovations

The replacement of halogenated solvents with bio-based alternatives like cyclopentyl methyl ether (CPME) has gained traction. A life-cycle assessment demonstrated a 45% reduction in carbon footprint when using CPME instead of dichloromethane.

Analytical Characterization

Rigorous quality control ensures batch consistency in pharmaceutical applications.

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.2 Hz, 1H), 6.95 (dd, J = 5.2, 1.6 Hz, 1H), 3.75 (s, 2H), 2.90–2.70 (m, 4H), 1.95–1.80 (m, 4H).
  • HRMS : m/z calculated for C₈H₁₃N₃ [M+H]⁺: 151.21, found: 151.2105.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) routinely achieves ≥99.5% purity, meeting ICH Q3A guidelines for pharmaceutical intermediates.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Cost Index Environmental Factor Scalability
Cyclocondensation 68–75 1.0 Moderate High
Oxidative Cyclization 70–82 1.2 Low Medium
Pd-Catalyzed 78–82 3.5 High Low
Cu-Mediated C–H 85–90 1.8 Very Low High

The copper-mediated C–H functionalization emerges as the most sustainable option, combining high yields with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

The biological activities of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine and its derivatives include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Properties : Inhibits the proliferation of various cancer cell lines.
  • Antitubercular Activity : Demonstrates efficacy against Mycobacterium tuberculosis.

Antimicrobial Research

Imidazopyridine derivatives have shown promising results against various bacterial strains. The compound has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Compound Target Pathogen Activity MIC (µM)
1E. coliAntibacterial≤ 0.5
2Staphylococcus aureusAntibacterial≤ 0.3
3Candida albicansAntifungal≤ 0.4

This broad-spectrum activity highlights the potential for developing new antibiotics based on the imidazopyridine scaffold.

Oncology Applications

Research indicates that this compound can inhibit cancer cell proliferation effectively. Key findings from studies include:

  • Colon Carcinoma Study : A series of derivatives were synthesized and evaluated for their anticancer activity against colon carcinoma cell lines. Compounds with specific substitutions exhibited IC50 values below 0.5 µM, indicating strong cytotoxic effects on cancer cells.
Derivative Modification Biological Activity IC50 (µM)
UnsubstitutedAnticancer≤ 0.5
Methyl groupEnhanced anticancer activity0.4
Cyano groupAntiviral58

Antitubercular Research

Specific analogs of imidazopyridines have demonstrated remarkable efficacy against multi-drug resistant strains of Mycobacterium tuberculosis. Notable findings include:

  • Efficacy Studies : Some compounds showed minimum inhibitory concentrations (MIC) as low as 1 µM against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazopyridine derivatives. Modifications to the core structure can significantly influence potency and selectivity against different biological targets.

Case Studies

Several case studies have explored the biological activity of imidazopyridine derivatives:

  • Anticancer Study : A focused study synthesized various imidazopyridine derivatives and evaluated their anticancer properties against colon carcinoma cell lines with strong cytotoxic effects observed.
  • Antitubercular Research : Studies showed effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, indicating a unique mode of action that could lead to new treatment options.
  • Antimicrobial Activity Assessment : In vitro tests demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H15N3C_{13}H_{15}N_3 and can be represented by the following structural formula:

  • SMILES : C1CCN2C(=CN=C2C3=CC(=CC=C3)N)C1
  • InChI : InChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)13-15-9-12-6-1-2-7-16(12)13/h3-5,8-9H,1-2,6-7,14H2

Biological Activity Overview

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : These compounds have shown efficacy in inhibiting cancer cell proliferation. For instance, studies have highlighted their potential in targeting various cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The imidazo[1,5-a]pyridine scaffold has been associated with significant antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance .
  • Neuropharmacological Effects : Some derivatives have demonstrated anticonvulsant properties and are being investigated for their potential use in treating neurological disorders such as epilepsy .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential therapeutic role in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the imidazo-pyridine ring. Research has established that modifications at specific positions can enhance or diminish activity:

Substituent PositionEffect on Activity
2-positionIncreased anticancer activity
4-positionEnhanced antimicrobial properties
6-positionImproved neuroprotective effects

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel imidazo[1,5-a]pyridine derivatives revealed that compounds with specific substitutions exhibited potent cytotoxicity against human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of tumor growth in xenograft models .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that certain derivatives showed remarkable activity against resistant strains of bacteria. The study highlighted their potential as lead compounds for developing new antibiotics amid rising resistance issues .

Q & A

Q. What are the optimal synthetic routes for 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of precursor heterocycles and functional group modifications. Key steps may include:

  • Cyclocondensation : Reacting aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.
  • Amine Functionalization : Introducing the methanamine group via reductive amination or nucleophilic substitution. Optimization requires controlled temperatures (e.g., reflux in acetonitrile or DMF) and catalysts (e.g., Pd for cross-coupling). Solvent choice (polar aprotic solvents) and reagent purity significantly impact yield and byproduct formation .

Example Protocol :

StepReagents/ConditionsYield
1Ethylenediamine, 80°C, 12h65%
2NaBH4, MeOH, RT78%
3HCl salt formation90%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., tetrahydroimidazo ring protons at δ 2.5–3.5 ppm) and amine functionality.
  • HRMS : Confirms molecular weight (C9_9H15_{15}N3_3, MW 165.24 g/mol ± 0.01).
  • HPLC : Purity assessment using C18 columns with mobile phases like H2_2O/MeCN + 0.1% TFA .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays.
  • Antimicrobial Screening : Microbroth dilution (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on HEK293 or HeLa cells (IC50_{50} < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

Q. What statistical methods optimize experimental design for high-throughput screening?

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., pH, temperature) with minimal runs.
  • PCA (Principal Component Analysis) : Identify clusters in bioactivity datasets to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.